Cas no 14410-98-1 (Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-)
14410-98-1 structure
Product Name:Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
CAS-Nr.:14410-98-1
MF:C27H39NO2
MW:409.604068040848
CID:196237
PubChem ID:197929
Update Time:2025-04-19
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
- (3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[1,2,5,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-one
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydr
- Jervine, 4,5-didehydro-11-deoxo-3-deoxy-5,6-dihydro-3-oxo-
- (2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-Hexadecahydro-3',6',10,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one
- DTXSID60162618
- Cyclopamine enone
- SCHEMBL10117597
- Veratraman-3-one, 4,5-didehydro-17,23-epoxy-5,6-dihydro-, (23beta)-
- 11-Deoxojervine-4-en-3-one
- 14410-98-1
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one, 1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-, (2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
- 6SAN4U6HM2
- Spiro(9H-benzo(a)fluorene-9,2'(3'H)-furo(3,2-b)pyridin)-3(1H)-one, 2,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-
-
- Inchi: 1S/C27H39NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h12,15,17,20-21,23-25,28H,5-11,13-14H2,1-4H3/t15-,17+,20-,21-,23-,24+,25-,26-,27-/m0/s1
- InChI-Schlüssel: SKWIGGSUCKQTMK-XDDOBYEYSA-N
- Lächelt: O1[C@@H]2C[C@H](C)CN[C@H]2[C@@H](C)[C@@]21C(C)=C1C[C@@H]3[C@@]4(C)CCC(C=C4CC[C@H]3[C@@H]1CC2)=O
Berechnete Eigenschaften
- Genaue Masse: 409.29808
- Monoisotopenmasse: 409.29808
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 0
- Komplexität: 842
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 38.3
- XLogP3: 3.5
Experimentelle Eigenschaften
- Dichte: 1.13
- Siedepunkt: 554.6°Cat760mmHg
- Flammpunkt: 289.2°C
- Brechungsindex: 1.577
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)- Verwandte Literatur
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
14410-98-1 (Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-) Verwandte Produkte
- 19773-24-1(Peimisine)
- 469-59-0(Jervine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge